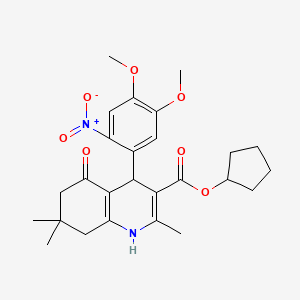![molecular formula C25H32N2O B5172069 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide, also known as CPPB, is a small molecule that has been extensively studied for its potential use in scientific research. CPPB is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is a G protein-coupled receptor that is involved in a variety of physiological processes, including pain modulation, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for the NOP receptor and can effectively block its activity. This makes 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide a useful tool for studying the physiological and biochemical effects of the NOP receptor. 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been used in several studies to investigate the role of the NOP receptor in pain modulation, anxiety, and depression.
Wirkmechanismus
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide is a selective antagonist of the NOP receptor. It binds to the receptor and prevents it from binding to its endogenous ligand, nociceptin/orphanin FQ. The NOP receptor is involved in a variety of physiological processes, including pain modulation, anxiety, and depression. By blocking the activity of the NOP receptor, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide can modulate these processes.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate pain perception in animal models of acute and chronic pain. 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has several advantages for use in lab experiments. It is a selective antagonist of the NOP receptor, which makes it a useful tool for studying the physiological and biochemical effects of the receptor. Additionally, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in some experiments. Additionally, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide can have off-target effects at high concentrations, which may complicate the interpretation of some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide. One direction is to investigate the role of the NOP receptor in other physiological processes, such as addiction and feeding behavior. Another direction is to develop more selective antagonists of the NOP receptor that can be used to study its function in greater detail. Additionally, there is potential for the development of 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide or other NOP receptor antagonists as therapeutic agents for pain, anxiety, and depression.
Synthesemethoden
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide involves several steps. The first step is the synthesis of 4-benzylpiperidine, which is achieved by reacting benzyl chloride with piperidine in the presence of a base. The second step involves the reaction of 4-benzylpiperidine with N-cyclopentylbenzoyl chloride in the presence of a base to yield 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide. The final product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c28-25(26-24-8-4-5-9-24)23-12-10-22(11-13-23)19-27-16-14-21(15-17-27)18-20-6-2-1-3-7-20/h1-3,6-7,10-13,21,24H,4-5,8-9,14-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRTUIWKVZHPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-cyclopentylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-benzoyl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172005.png)
![2-tert-butyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5172017.png)
![N-(4-acetylphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5172027.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5172041.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5172065.png)



![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)

![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)